Benzyl 1-Boc-piperidine-3-carboxylate
Overview
Description
Benzyl 1-Boc-piperidine-3-carboxylate, also known as 1-tert-butyl 3-benzyl 1,3-piperidinedicarboxylate, is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . This compound is widely researched due to its diverse range of applications in the pharmaceutical, biotechnology, and industrial sectors.
Mechanism of Action
Target of Action
Benzyl 1-Boc-piperidine-3-carboxylate is a complex organic compound that belongs to the piperidine chemical family Similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .
Mode of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are known to interact with various biological targets .
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, indicating its potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.74 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
It has been used as a reactant for the synthesis of various compounds, suggesting its potential to induce a wide range of molecular and cellular effects .
Action Environment
It is recommended to be stored sealed in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-Boc-piperidine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for Benzyl 1-Boc-piperidine-3-carboxylate often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, alkyl halides, dichloromethane, room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux conditions.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Benzyl 1-Boc-piperidine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: A related compound with a similar Boc-protected piperidine structure but lacking the benzyl group.
1-Boc-4-piperidone: Another Boc-protected piperidine derivative with a different substitution pattern.
1-Boc-piperazine: A Boc-protected piperazine compound used in similar synthetic applications.
Uniqueness
Benzyl 1-Boc-piperidine-3-carboxylate is unique due to its specific combination of a Boc-protected piperidine ring and a benzyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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